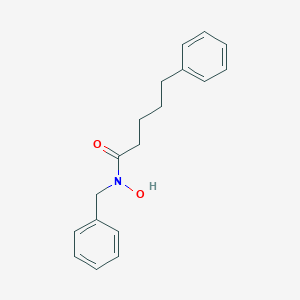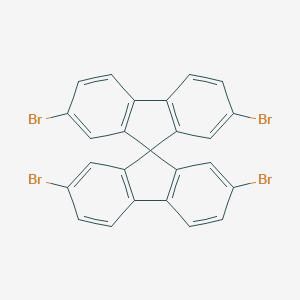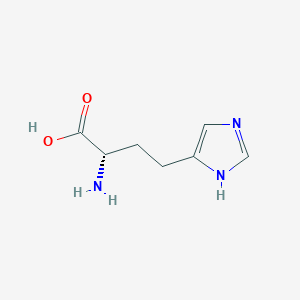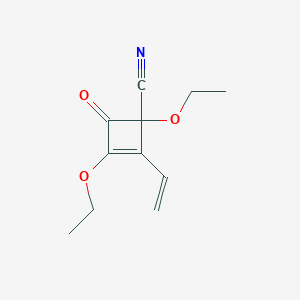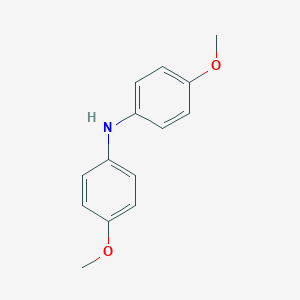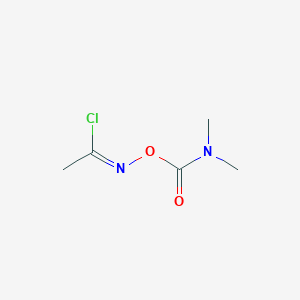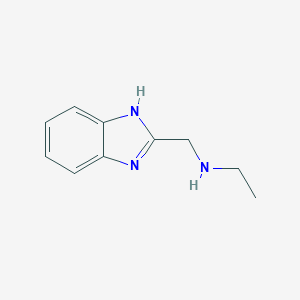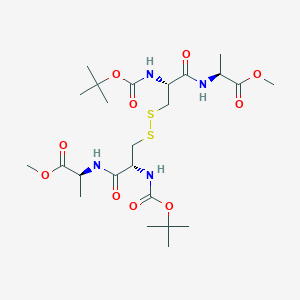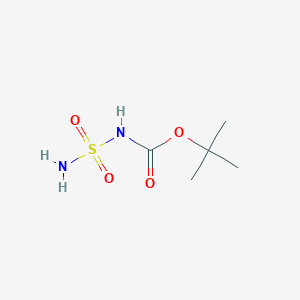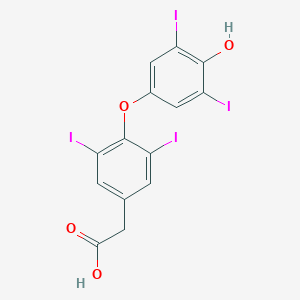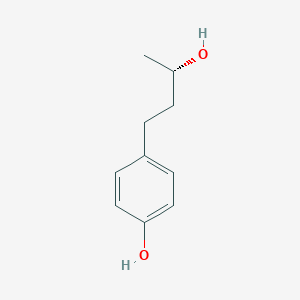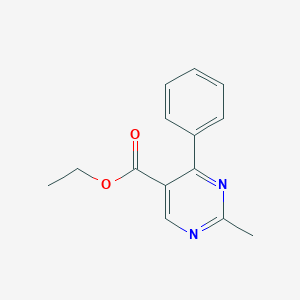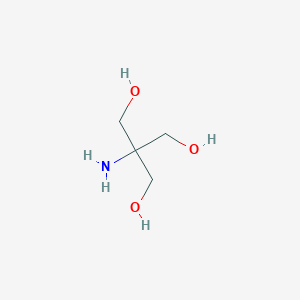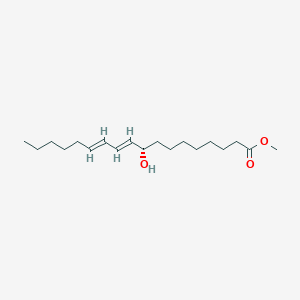
Dimorphecolic acid methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimorphecolic acid methyl (DMA) is a natural product that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the diterpenoid family of compounds and has been found in various plant species. DMA has been studied extensively for its anti-inflammatory, antitumor, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of Dimorphecolic acid methyl is not fully understood. However, studies have shown that Dimorphecolic acid methyl exerts its effects by modulating various signaling pathways in the body. For example, Dimorphecolic acid methyl has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Dimorphecolic acid methyl has been found to have various biochemical and physiological effects on the body. For example, Dimorphecolic acid methyl has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, Dimorphecolic acid methyl has been found to protect neurons from oxidative stress, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dimorphecolic acid methyl in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using Dimorphecolic acid methyl in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for research on Dimorphecolic acid methyl. One potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for various inflammatory diseases such as arthritis. Furthermore, future research could focus on developing more efficient synthesis methods for Dimorphecolic acid methyl and further understanding its mechanism of action.
Métodos De Síntesis
Dimorphecolic acid methyl can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Dimorphecolic acid methyl involves the use of specific reagents and catalysts to produce the compound. Alternatively, Dimorphecolic acid methyl can be extracted from natural sources using solvent extraction techniques.
Aplicaciones Científicas De Investigación
Dimorphecolic acid methyl has been the subject of numerous scientific studies due to its potential therapeutic applications. Studies have shown that Dimorphecolic acid methyl possesses anti-inflammatory properties, making it a potential treatment for various inflammatory diseases such as arthritis. Dimorphecolic acid methyl has also been found to exhibit antitumor properties, making it a potential treatment for cancer. Furthermore, Dimorphecolic acid methyl has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
157085-57-9 |
|---|---|
Nombre del producto |
Dimorphecolic acid methyl |
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl (9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+/t18-/m1/s1 |
Clave InChI |
WRXGTVUDZZBNPN-NJYISIIRSA-N |
SMILES isomérico |
CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)OC)O |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
SMILES canónico |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



